5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one
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Overview
Description
5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one is a heterocyclic compound that features a pyridinone core with methoxy and methoxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one typically involves the reaction of appropriate pyridinone precursors with methoxy and methoxymethyl reagents under controlled conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through nucleophilic substitution and cyclization steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyridinone derivatives, while substitution reactions can introduce alkyl or acyl groups at specific positions on the ring.
Scientific Research Applications
5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-1H-indole: This compound shares the methoxy group but has an indole core instead of a pyridinone core.
5-Methoxy-2-methyl-1H-pyridin-4-one: Similar to the target compound but lacks the methoxymethyl group.
Uniqueness
5-Methoxy-2-(methoxymethyl)-1H-pyridin-4-one is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
62885-43-2 |
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Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-methoxy-2-(methoxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11NO3/c1-11-5-6-3-7(10)8(12-2)4-9-6/h3-4H,5H2,1-2H3,(H,9,10) |
InChI Key |
VSGGMDMEPIEGMP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)C(=CN1)OC |
Origin of Product |
United States |
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